Sophoraflavanone G

Descripción general

Descripción

Sophoraflavanona G es un compuesto flavonoides aislado de las raíces de Sophora flavescens, una planta comúnmente utilizada en la medicina tradicional china. Este compuesto es conocido por sus diversas actividades biológicas, incluidas las propiedades antiinflamatorias, antitumorales y antimicrobianas . Es un fitoncida volátil liberado por los miembros del género Sophora para protegerse de protozoos, bacterias y hongos dañinos .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: Sophoraflavanona G se puede sintetizar mediante diversas reacciones químicas que involucran precursores flavonoides. Un método común implica la condensación de 2,4,6-trihidroxiacetofenona con 2,4-dihidroxi-benzaldehído en presencia de una base, seguida de reacciones de ciclación y prenilación .

Métodos de producción industrial: La producción industrial de Sophoraflavanona G típicamente implica la extracción de las raíces de Sophora flavescens. Las raíces se secan, se muelen y se someten a extracción con disolventes utilizando etanol o metanol. El extracto se purifica entonces utilizando técnicas cromatográficas para aislar Sophoraflavanona G .

Análisis De Reacciones Químicas

Antimicrobial Activity

Sophoraflavanone G has been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) . Research in Japan in 1995 found that this compound completely inhibited the growth of 21 strains of MRSA at concentrations of 3.13-6.25 μg/mL . When combined with vancomycin, minocycline, and rifampicin, the rate of inhibition increased, suggesting a synergistic effect with anti-MRSA antibiotics . Similarly, research in Iran in 2006 reported that this compound enhanced the antibacterial activity of gentamicin, with S. aureus colonies on TLC plates showing a significant decrease in growth in the presence of small amounts (.03 μg/mL) of the compound . Additional studies in South Korea (2009) and Romania (2010) support these findings, indicating partially synergistic effects between this compound and various antibiotics . this compound, used alone or with ampicillin and oxacillin, and ampicillin, gentamicin, minocycline, and vancomycin hydrochloride, increases the number of antibiotic-resistant bacteria (MRSA & VRE) killed within plated colonies .

This compound obtained from Sophora flavescens was evaluated against 10 clinical isolates of MRSA, both alone and in combination with ampicillin or oxacillin . The minimum inhibitory concentrations (MICs) ranged from 0.5 to 8 microg/ml for this compound, from 64 to 1024 microg/ml for ampicillin, and from 256 to 1024 microg/ml for oxacillin . Combining this compound and ampicillin or oxacillin yielded a fractional inhibitory concentration index ranging from 0.188 to 0.375, indicating a synergistic effect . Time-kill studies verified this synergistic interaction .

Anti-inflammatory and Immunomodulatory Effects

This compound demonstrates potential as an immunomodulator that can improve asthma symptoms by reducing airway-inflammation-related oxidative stress .

2.1. Attenuation of Airway Hyperresponsiveness (AHR)

this compound can attenuate AHR in mice .

2.2. Reduction of Eosinophil Numbers

this compound is effective in reducing eosinophil numbers in bronchoalveolar lavage fluid (BALF) .

2.3. Reduction of Eosinophil Infiltration and Goblet Cell Hyperplasia

In murine lungs, this compound reduces eosinophil infiltration and goblet cell hyperplasia .

2.4. Regulation of Cytokine and Chemokine Expression

this compound regulates cytokine and chemokine expression in BALF and lung tissue .

2.5. Modulation of Oxidative Stress Markers

In the lungs, this compound modulates the expression of glutathione (GSH), superoxide dismutase (SOD), and malondialdehyde (MDA) .

2.6. Inhibition of Immunoglobulin Production

this compound can inhibit the levels of serum ovalbumin (OVA)-specific Immunoglobulin G1 (IgG1) and Immunoglobulin E (IgE) .

2.7. Inhibition of T Helper Cell Cytokine Expression

this compound inhibits T helper cell (Th2)-associated cytokine expression in splenocytes .

2.8. Reduction of Inflammatory Response in Bronchial Epithelial Cells

this compound reduces the inflammatory response in BEAS-2B cells .

This compound inhibited prostaglandin E2 production from lipopolysaccharide-treated RAW cells by cyclooxygenase-2 down-regulation .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Sophoraflavanone G has demonstrated significant anti-inflammatory effects, particularly in the context of asthma. Research indicates that this compound can ameliorate airway hyper-responsiveness and inflammation in asthmatic models.

Case Study: Asthma Model

- Methodology : Female BALB/c mice were sensitized with ovalbumin and treated with this compound.

- Findings : The treatment resulted in a significant reduction in eosinophil infiltration and goblet cell hyperplasia in lung tissues. Additionally, levels of Th2 cytokines (IL-4, IL-5, IL-13) were notably decreased in bronchoalveolar lavage fluid (BALF) samples .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Eosinophil Count (cells/µL) | 150 ± 10 | 50 ± 5 |

| IL-4 Levels (pg/mL) | 200 ± 20 | 50 ± 10 |

| Goblet Cell Hyperplasia | High | Low |

Antibacterial Activity

This compound exhibits potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: MRSA Inhibition

- Methodology : The antibacterial activity was evaluated using checkerboard assays against clinical isolates of MRSA.

- Findings : The minimum inhibitory concentrations (MICs) for this compound ranged from 0.5 to 8 µg/mL. When combined with antibiotics like ampicillin or oxacillin, it showed a synergistic effect, enhancing the efficacy of these drugs against resistant strains .

| Treatment | MIC (µg/mL) |

|---|---|

| This compound | 0.5 - 8 |

| Ampicillin | 64 - 1024 |

| Oxacillin | 256 - 1024 |

Anticancer Effects

The compound has also been studied for its anticancer potential, particularly in breast cancer and leukemia models.

Case Study: Breast Cancer Cells

- Methodology : Human breast cancer cell lines were treated with varying concentrations of this compound.

- Findings : Results indicated that this compound significantly promoted apoptosis in these cells while reducing tumor growth in vivo .

| Cell Line | Viability (%) Control | Viability (%) SG Treated |

|---|---|---|

| MCF-7 (Breast Cancer) | 85 ± 5 | 30 ± 3 |

| HL-60 (Leukemia) | 80 ± 4 | 25 ± 2 |

Mecanismo De Acción

Sophoraflavanona G ejerce sus efectos a través de varios objetivos moleculares y vías:

Comparación Con Compuestos Similares

Sophoraflavanona G es única entre los flavonoides debido a su patrón de prenilación específico, que potencia su actividad biológica. Entre los compuestos similares se encuentran:

Kurarinona: Otro flavonoide de Sophora flavescens con fuertes propiedades antiinflamatorias y antitumorales.

Kurarinol: Conocido por su actividad inhibitoria de la tirosinasa, lo que lo hace útil en aplicaciones cosméticas.

Sophoraflavanona I: Exhibe actividad citotóxica contra las células tumorales.

Sophoraflavanona G destaca por su amplio espectro de actividades biológicas y sus posibles aplicaciones terapéuticas, lo que la convierte en un compuesto valioso para futuras investigaciones y desarrollos.

Actividad Biológica

Sophoraflavanone G (SG) is a prenylated flavonoid derived from the plant Sophora flavescens , known for its diverse biological activities. This article explores the compound's immunomodulatory, antibacterial, and antioxidant effects, supported by recent research findings and case studies.

Immunomodulatory Effects

Recent studies have highlighted the potential of this compound as an immunomodulator , particularly in the context of allergic asthma. Research indicates that SG can ameliorate asthma symptoms by reducing airway inflammation and oxidative stress.

- Airway Hyperresponsiveness (AHR) : SG treatment significantly attenuated AHR in murine models, suggesting a protective effect against asthma-related respiratory challenges .

- Eosinophil Infiltration : SG reduced eosinophil counts in bronchoalveolar lavage fluid (BALF), indicating a decrease in inflammatory cell recruitment to the lungs .

- Cytokine Regulation : The compound modulated the expression of various cytokines and chemokines in lung tissues, including IL-4, IL-5, IL-13, and TNF-α, which are critical in the pathogenesis of asthma .

Antibacterial Activity

This compound exhibits notable antibacterial properties against various pathogens:

- Mechanism of Action : Studies have demonstrated that SG has a strong antibacterial effect against methicillin-resistant Staphylococcus aureus (MRSA) and other clinical isolates. It enhances the efficacy of conventional antibiotics like gentamicin .

- Clinical Relevance : In vitro studies indicated that SG could inhibit bacterial growth at low concentrations, making it a promising candidate for developing new antimicrobial therapies .

Antioxidant Properties

The antioxidant capacity of this compound contributes to its protective effects against oxidative stress:

- Oxidative Stress Markers : Research shows that SG can decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH) in lung tissues .

- Cellular Protection : By modulating oxidative stress markers, SG helps protect lung cells from damage associated with inflammatory responses in asthma .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Case Studies

- Asthma Model Study : In a controlled study involving OVA-induced asthmatic mice, SG treatment resulted in significant reductions in airway inflammation and improved lung function metrics compared to untreated controls. The study highlighted SG's potential as an alternative therapeutic agent for managing asthma symptoms .

- Antimicrobial Efficacy : A clinical evaluation demonstrated that SG effectively inhibited growth in 21 strains of bacteria, including resistant strains. This suggests its potential use as an adjunct therapy in treating infections caused by antibiotic-resistant bacteria .

Propiedades

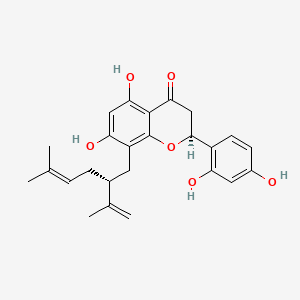

IUPAC Name |

(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-13(2)5-6-15(14(3)4)9-18-20(28)11-21(29)24-22(30)12-23(31-25(18)24)17-8-7-16(26)10-19(17)27/h5,7-8,10-11,15,23,26-29H,3,6,9,12H2,1-2,4H3/t15-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYVAQQLDYTHCL-CMJOXMDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10243345 | |

| Record name | Vexibinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97938-30-2 | |

| Record name | Sophoraflavanone G | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97938-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vexibinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097938302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vexibinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.